(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466018
InChI: InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11?,12-/m0/s1
SMILES: CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13466018

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide -

Specification

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide
Standard InChI InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11?,12-/m0/s1
Standard InChI Key RXWBCVMMDVDYHM-KIYNQFGBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(C2)C)N
SMILES CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide features a stereospecific (S)-configuration at the alpha-carbon of the butyramide backbone. Its structure integrates:

  • A cyclopropyl group attached to the amide nitrogen, contributing to steric hindrance and metabolic stability .

  • A 1-methylpyrrolidin-3-yl substituent on the adjacent nitrogen, introducing a rigid, bicyclic motif that influences receptor binding.

  • A branched alkyl chain (3-methylbutyramide) that enhances lipophilicity and potential blood-brain barrier permeability.

The molecular formula is C₁₄H₂₇N₃O, with a molecular weight of 253.39 g/mol . The stereochemistry is critical; enantiomeric forms exhibit distinct pharmacological profiles due to differential target interactions .

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the amide and amine functionalities, but limited aqueous solubility (logP ≈ 1.8) .

  • Stability: The cyclopropyl ring confers resistance to oxidative degradation, while the tertiary amide bond enhances hydrolytic stability under physiological conditions.

  • Crystallinity: Exhibits polymorphic behavior, with Form I (melting point 148–150°C) being the most thermodynamically stable .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence emphasizing stereocontrol:

  • Chiral Pool Strategy: Starting from L-valine, the alpha-amino group is protected via Boc-activation, followed by amide coupling with cyclopropylamine using EDCl/HOBt.

  • Pyrrolidine Introduction: The 1-methylpyrrolidin-3-yl group is introduced via reductive amination of pyrrolidin-3-one with methylamine, followed by N-alkylation using a brominated intermediate.

  • Deprotection and Purification: Acidic cleavage of the Boc group yields the free amine, purified via chiral HPLC to >99% enantiomeric excess .

Critical Optimization Parameters:

  • Reaction temperature (0–25°C) to minimize racemization.

  • Solvent selection (e.g., DCM for coupling, MeOH for reductions) to enhance yields.

Reactivity Profile

The compound participates in reactions typical of secondary amines and amides:

  • Acylation: The free amine undergoes acetylation with acetic anhydride, producing derivatives for prodrug strategies.

  • Ring-Opening: The cyclopropyl ring reacts with electrophiles (e.g., halogens) under radical conditions, enabling structural diversification .

  • Oxidation: The pyrrolidine nitrogen is susceptible to oxidation by mCPBA, forming N-oxide metabolites with altered pharmacokinetics.

Biological Activity and Mechanism of Action

Pharmacological Targets

The compound demonstrates high affinity for central nervous system (CNS) receptors, particularly:

  • Serotonin 5-HT₁A receptors (Kᵢ = 12 nM), implicated in anxiolytic and antidepressant effects.

  • Dopamine D₂ receptors (Kᵢ = 34 nM), suggesting potential antipsychotic applications .

  • Sigma-1 receptors (Kᵢ = 8 nM), which modulate ion channels and neuroprotection.

Mechanistic Insights

  • Receptor Modulation: The pyrrolidine moiety engages in hydrogen bonding with Asp116 in the 5-HT₁A receptor, while the cyclopropyl group occupies a hydrophobic pocket, stabilizing the active conformation.

  • Metabolic Effects: Inhibits monoamine oxidase A (MAO-A) at IC₅₀ = 1.2 μM, prolonging synaptic serotonin levels.

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in cortical neurons by 62% at 10 μM, mediated by sigma-1 receptor activation.

In Vivo Efficacy:

  • In murine models, oral administration (10 mg/kg) reduced immobility time in the forced swim test by 45%, comparable to fluoxetine.

  • Showed 30% inhibition of capsaicin-induced pain responses, indicating analgesic potential.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing selective 5-HT₁A agonists. Structural analogs with fluorinated cyclopropyl groups exhibit improved bioavailability (F = 78% vs. 52% for parent compound) .

  • Prodrug Design: Acylated derivatives demonstrate prolonged half-life (t₁/₂ = 8.2 h vs. 2.5 h) in rat plasma.

Neuropharmacology

  • Tool Compound: Used to elucidate sigma-1 receptor dynamics in neurodegenerative models. Prevents Aβ₄₂-induced synaptic loss in hippocampal slices by 40% at 5 μM.

  • Behavioral Studies: Microinjection into the basolateral amygdala (0.1 μg) attenuates fear conditioning responses, implicating 5-HT₁A in emotional memory.

Comparison with Structural Analogues

Compound NameStructural VariationKey DifferentiatorBiological Impact
(S)-N-Cyclopropyl-3-methyl-N-(1-benzyl-pyrrolidin-3-yl)-butyramideBenzyl vs. methyl on pyrrolidineEnhanced D₃ affinity (Kᵢ = 18 nM)Improved antipsychotic activity
(R)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramidePiperidine ring vs. pyrrolidineReduced 5-HT₁A affinity (Kᵢ = 89 nM)Shift to sigma-2 selectivity
2-Amino-N-cyclopropyl-N-(1-ethyl-pyrrolidin-3-yl)-butyramideEthyl vs. methyl on pyrrolidineIncreased metabolic clearance (CL = 45 mL/min/kg)Shorter half-life in vivo

Unique Advantages of Target Compound:

  • Balanced 5-HT₁A/sigma-1 polypharmacology for multimodal CNS effects.

  • Optimal logD (1.5) for CNS penetration without excessive plasma protein binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator